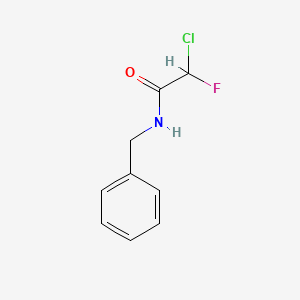![molecular formula C17H20N2O3 B6636911 N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)
N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide (also known as KML29) is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
KML29 acts as an inhibitor of the enzyme 15-lipoxygenase (15-LOX), which is involved in the production of inflammatory mediators and has been implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting 15-LOX, KML29 reduces the production of inflammatory mediators and promotes cell death in cancer cells.
Biochemical and Physiological Effects:
KML29 has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting cell death in cancer cells, and protecting against neuronal damage. KML29 has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in various diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of KML29 is its specificity for 15-LOX, which makes it a useful tool for studying the role of this enzyme in various diseases. However, one limitation of KML29 is its relatively low potency compared to other 15-LOX inhibitors, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on KML29, including the development of more potent derivatives of KML29, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action in more detail. Additionally, the use of KML29 in combination with other drugs may enhance its therapeutic efficacy and reduce its limitations.
Synthesis Methods
KML29 can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with cyclohexylmagnesium bromide to form a cyclohexylphenol intermediate. This intermediate is then reacted with oxalyl chloride to form an acid chloride, which is then reacted with 4-hydroxymethylphenylboronic acid to form the final product, KML29.
Scientific Research Applications
KML29 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, KML29 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation is also a target of KML29, as it has been shown to reduce inflammation in various animal models of inflammatory diseases. In neurodegenerative disorders, KML29 has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-10-12-6-8-14(9-7-12)18-16(21)15-11-22-17(19-15)13-4-2-1-3-5-13/h1-5,11-12,14,20H,6-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGMJKZQVHQFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)

![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6636947.png)